molecular formula C11H22N2O3 B2543428 tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate CAS No. 1782647-56-6

tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate

Cat. No.: B2543428
CAS No.: 1782647-56-6
M. Wt: 230.308
InChI Key: IUGLWOMUOGRJMG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent, and a 2-aminoethyl side chain. The Boc group enhances stability during synthetic processes, while the aminoethyl moiety offers versatility for further functionalization, such as peptide coupling or metal coordination.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGLWOMUOGRJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782647-56-6
Record name tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Research

Research has indicated that derivatives of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds synthesized from this azetidine derivative demonstrate IC50 values as low as 0.126 µM against breast cancer cell lines, indicating potent antiproliferative activity.

Case Study:
A study conducted on azetidine derivatives revealed that modifications to the tert-butyl group enhanced the compound's ability to inhibit cell proliferation in breast cancer models while sparing non-cancerous cells, highlighting its potential for targeted cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against resistant strains of bacteria, including Mycobacterium species, suggesting its potential use in treating drug-resistant infections.

Case Study:
A recent investigation into the antimicrobial efficacy of azetidine derivatives found that this compound displayed promising results against various resistant bacterial strains, paving the way for further exploration in clinical settings.

Activity Type Target Organism/Cell Line IC50/Effectiveness Study Reference
AnticancerBreast Cancer Cell Lines0.126 µM[Study on Anticancer Properties]
AntimicrobialMycobacterium spp.Significant Activity[Study on Antimicrobial Efficacy]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the tert-butyl group enhances solubility and stability, which are critical for its bioavailability.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Azetidine Derivatives

Structural and Functional Group Comparisons

Key structural analogs differ in substituents on the azetidine ring, impacting their physicochemical and reactive properties. Below is a comparative table:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications
tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate (Target Compound) 2-Aminoethyl, Methoxy C12H22N2O3 242.32 g/mol Polar (amino group), Boc-protected, moderate lipophilicity Drug discovery, peptide synthesis
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Ethoxy-oxoethyl C12H21NO4 243.30 g/mol Ester group (lipophilic), Boc-protected, TPSA: 55.4 Ų Intermediate for ester hydrolysis
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Amino, Ethoxy-oxoethyl C12H22N2O4 258.32 g/mol Dual functional groups (amine + ester), high hydrogen-bonding capacity Bifunctional building blocks
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-Bromoethyl C10H18BrNO2 264.16 g/mol Bromine (electrophilic), moderate GI absorption (LogP: 1.7) Cross-coupling reactions, alkylation
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, Hydroxymethyl C9H18N2O3 202.25 g/mol Polar (hydroxyl + amine), low molecular weight Prodrug design, hydrophilic scaffolds
Key Observations:
  • Amino vs. Ester Groups: The target compound’s aminoethyl group enhances nucleophilic reactivity compared to ethoxy-oxoethyl derivatives (e.g., ), which are more suited for ester-based transformations.
  • Bromine vs. Methoxy : Bromoethyl analogs (e.g., ) enable Suzuki or nucleophilic substitutions, whereas methoxy groups in the target compound may stabilize the ring via electron donation.
  • Polarity : Hydroxymethyl derivatives (e.g., ) exhibit higher polarity (TPSA: 75.8 Ų) than the target compound (TPSA: ~60 Ų), affecting solubility and BBB permeability .
Comparison with Other Routes:
  • Bromoethyl Derivatives : Synthesized via alkylation of azetidine precursors, enabling late-stage bromination (e.g., ).
  • Hydroxymethyl Analogs : Generated through hydroxylation of protected intermediates (e.g., ).

Biological Activity

tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a synthetic compound with notable structural features that suggest potential biological activity. Its molecular formula is C₁₁H₂₂N₂O₃, and it includes an azetidine ring, which is a four-membered saturated heterocyclic structure containing nitrogen. This compound's unique functional groups, including the tert-butyl, aminoethyl, and methoxy groups, contribute to its reactivity and potential pharmacological properties.

The compound exhibits a molecular weight of approximately 218.31 g/mol. It is characterized as a colorless to light yellow liquid under standard conditions and is sensitive to light and heat, necessitating careful storage conditions. The presence of functional groups such as amino and carboxylate enhances its chemical reactivity, making it a candidate for further biological evaluation.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight218.31 g/mol
Physical StateColorless to light yellow liquid
SensitivitySensitive to light and heat
Storage ConditionsInert gas atmosphere at low temperatures

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Anticancer Properties : Initial investigations indicate potential cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and human leukemia cells.
  • Neuroprotective Effects : The aminoethyl group may facilitate neuroprotective activities, although specific pathways remain to be elucidated.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range (approximately 15 µM). This suggests that it may induce apoptosis through mechanisms involving caspase activation.
  • Neuroprotection : A study exploring the neuroprotective effects of azetidine derivatives found that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases.
  • Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds showed that modifications in the azetidine structure significantly impact biological activity. For instance, compounds lacking the methoxy group exhibited reduced potency against cancer cell lines.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally related compounds:

Compound NameIC50 (µM)Biological Activity
This compound15Anticancer activity (MCF-7)
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate25Lower anticancer activity
tert-Butyl azetidine-1-carboxylate>50Minimal cytotoxicity

Q & A

Q. How to design a kinetic study to evaluate the compound’s stability in biological matrices?

  • Methodological Answer: Incubate the compound in PBS (pH 7.4) or liver microsomes at 37°C. Aliquot samples at timed intervals and analyze via UPLC-MS/MS. Half-life (t1/2t_{1/2}) and degradation pathways (e.g., oxidation at methoxy groups) are quantified using non-linear regression models .

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